molecular formula C14H16N6O B2599602 N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide CAS No. 1465341-23-4

N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B2599602
CAS No.: 1465341-23-4
M. Wt: 284.323
InChI Key: OQYPPDQKSXKBOK-UHFFFAOYSA-N
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Description

N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide: is a chemical compound with a unique structure that includes a tetrazolo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves a multi-step process. One common method includes the reaction of 1-cyanocycloheptane with tetrazolo[1,5-a]pyridine-6-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its specific substitution pattern and the presence of the cyanocycloheptyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1-cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c15-10-14(7-3-1-2-4-8-14)16-13(21)11-5-6-12-17-18-19-20(12)9-11/h5-6,9H,1-4,7-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYPPDQKSXKBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)C2=CN3C(=NN=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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